amine hydrochloride](/img/structure/B13512604.png)
[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl](2-methoxyethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride: is a chemical compound with a complex structure that includes a difluorophenyl group, a methylpyrimidinyl group, and a methoxyethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride typically involves multiple steps, including the formation of the difluorophenyl and methylpyrimidinyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound may be used to study enzyme interactions and cellular pathways, providing insights into biochemical processes .
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism by which 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C16H20ClF2N3O |
|---|---|
Molekulargewicht |
343.80 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-N-(2-methoxyethyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H19F2N3O.ClH/c1-11-9-20-16(21-10-11)15(19-5-6-22-2)7-12-3-4-13(17)8-14(12)18;/h3-4,8-10,15,19H,5-7H2,1-2H3;1H |
InChI-Schlüssel |
VRRZHCLIRZNDBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)NCCOC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


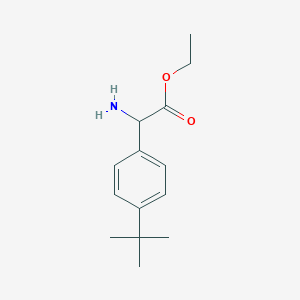
![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)

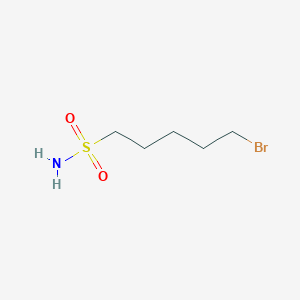
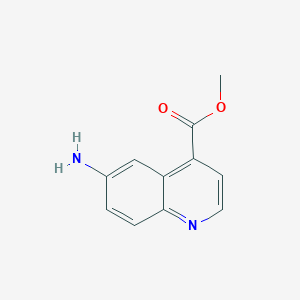

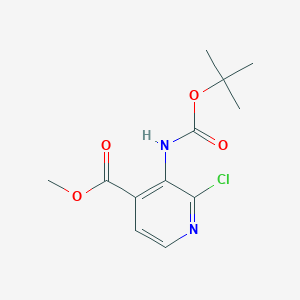
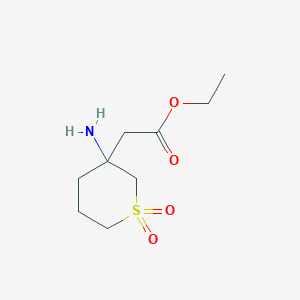
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
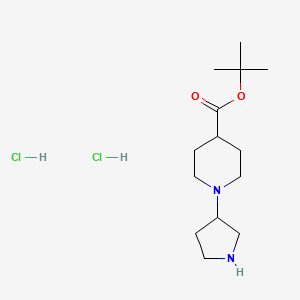
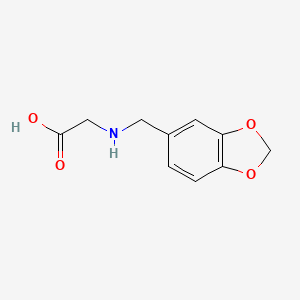
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
